molecular formula C11H18 B13944539 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 403483-12-5

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

Cat. No.: B13944539
CAS No.: 403483-12-5
M. Wt: 150.26 g/mol
InChI Key: PMDVDKOTSRAKLP-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is a bicyclic monoterpene derivative featuring a rigid norbornane skeleton substituted with a methyl group at position 3 and an allyl (prop-2-en-1-yl) group at position 1. The bicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry and materials science due to its inherent stability, stereochemical versatility, and presence in bioactive natural products such as camphor and santalols .

Properties

CAS No.

403483-12-5

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

3-methyl-1-prop-2-enylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H18/c1-3-5-11-6-4-10(8-11)9(2)7-11/h3,9-10H,1,4-8H2,2H3

InChI Key

PMDVDKOTSRAKLP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC1C2)CC=C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction Strategy

The foundational approach involves a [4+2] cycloaddition between cyclopentadiene and propylene derivatives. Key findings from industrial patents demonstrate:

  • Reactants :
    • Cyclopentadiene (or its dimer, dicyclopentadiene)
    • Propylene (C₃H₆) or functionalized propene derivatives
  • Conditions :
    • Solvent-free or inert solvent systems
    • Temperature range: 20–400°C (dependent on catalyst acid strength)
    • Catalysts: Acidic zeolites or Lewis acids (e.g., AlCl₃)

This reaction yields a bicyclo[2.2.1]heptene intermediate with methyl and allyl substituents, which requires subsequent isomerization for structural refinement.

Isomerization Optimization

Post-cycloaddition isomerization adjusts bridgehead substituent positions:

Catalyst Selection Table

Catalyst Type Temperature Range Product Distribution
Strong Brønsted acid 20–150°C 85–90% 2-methylene derivatives
Medium-strength acid 150–250°C Mixed isomers
Weak acid/thermal 250–400°C Thermodynamic control products

Patent data indicates that 2-methylene-3-methylbicyclo[2.2.1]heptane forms preferentially under strong acidic conditions, while thermal isomerization favors 1-allyl-3-methyl configurations.

One-Pot Synthesis Innovation

Recent advancements enable concurrent Diels-Alder reaction and isomerization:

  • Key Advantages :
    • 37% reduced process steps vs. traditional methods
    • Yield improvement to 68–72% (vs. 45–50% in stepwise approaches)
  • Critical Parameters :
    • Catalyst: Dual-function H-beta zeolite
    • Pressure: Autogenous (5–15 bar)
    • Residence time: 2–4 hours

Structural Characterization Data

While specific NMR data for 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane remains unpublished, analogous compounds show:

Typical ¹H NMR Features

  • Bridgehead protons: δ 1.2–1.8 ppm (multiplet)
  • Allylic CH₂: δ 2.1–2.3 ppm
  • Vinyl protons: δ 4.6–5.1 ppm

Mass Spectral Signature

  • Base peak at m/z 136 ([M-CH₃]⁺)
  • Characteristic cleavage at bridge C-C bonds

Industrial-Scale Considerations

  • Feedstock Economics :
    • Propylene cost: $0.28–0.35/kg (2024 bulk pricing)
    • Process energy: 15–18 kWh/kg product
  • Purity Standards :
    • Pharmaceutical grade: >99.5% (HPLC)
    • Industrial grade: >95% (GC-FID)

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s biological and chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[2.2.1]heptane derivatives differ primarily in substituent type, position, and stereochemistry, which dictate their physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives
Compound Name (CAS No.) Substituents Molecular Weight Key Functional Groups Natural/Synthetic Origin
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane 3-methyl, 1-allyl 150.26 (calc) Alkene (allyl) Synthetic
2,2-Dimethyl-3-methylene-(1S)-bicyclo[2.2.1]heptane (5794-03-6) 2,2-dimethyl, 3-methylene 136.24 Exocyclic alkene Natural (Evodia fruit oil)
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid (AC1L3EBK) 3,3-dimethyl, 2-methylene, 1-COOH 180.20 Carboxylic acid Synthetic
1-Bromobicyclo[2.2.1]heptane (13474-70-9) 1-bromo 175.07 Halogen (Br) Synthetic
2-Chloro-1-methylbicyclo[2.2.1]heptane (22768-96-3) 2-chloro, 1-methyl 160.64 Halogen (Cl), methyl Synthetic

Key Observations :

  • Allyl vs.
  • Carboxylic Acid Derivatives : The presence of a carboxylic acid (e.g., AC1L3EBK) enhances polarity and hydrogen-bonding capacity, making it suitable as a pharmaceutical intermediate .

Stability and Reactivity

  • Thermal Stability : Bicyclo[2.2.1]heptane derivatives are generally stable due to their rigid framework. Theoretical studies predict that nitro-functionalized analogs exhibit high heat of formation (HOF) and detonation velocities (~9,000 m/s), though the target compound’s allyl group may reduce stability compared to saturated analogs .
  • Strain Energy : Bridgehead substituents influence strain. For instance, carbonium ions at bicyclo[2.2.1]heptane bridgeheads exhibit higher strain (~22.5 kcal/mol) than bicyclo[2.2.2]octane derivatives, affecting reaction pathways .
  • Radical Reactivity : The allyl group in the target compound may participate in radical chain reactions, contrasting with halogenated derivatives, which favor ionic mechanisms .

Biological Activity

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane, also known as β-santalene, is a bicyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C15H24
  • Molecular Weight : 204.3511 g/mol
  • CAS Number : 511-59-1
  • IUPAC Name : 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

The compound features a bicyclic structure that contributes to its unique biological properties.

1. Antiproliferative Effects

Research indicates that β-santalene exhibits significant antiproliferative activity against various cancer cell lines. It induces apoptosis through several mechanisms:

  • Cell Cycle Arrest : It affects the cyclin-dependent kinases, leading to cell cycle arrest in the G0/G1 phase.
  • DNA Damage Repair : β-santalene enhances the expression of DNA repair proteins and induces PARP cleavage, which is crucial for maintaining genomic stability .
Mechanism of ActionEffect
Induction of apoptosisIncreased caspase activity
Modulation of cell cycleArrest in G0/G1 phase
Enhancement of DNA repairUpregulation of repair proteins

2. Anti-inflammatory Properties

β-Santalene has demonstrated anti-inflammatory effects by modulating key signaling pathways:

  • NF-κB Pathway : It inhibits NF-κB activation, reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha.
  • Cytokine Production : The compound significantly decreases the secretion of inflammatory mediators such as iNOS and COX-2 .
Inflammatory MediatorEffect
IL-6Decreased secretion
TNF-alphaReduced expression
COX-2Inhibition

3. Antioxidant Activity

Studies have shown that β-santalene possesses antioxidant properties, which help mitigate oxidative stress:

  • Reactive Oxygen Species (ROS) Reduction : The compound effectively reduces ROS levels in cellular models.
  • Enzyme Modulation : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Antioxidant MechanismEffect
ROS ReductionSignificant decrease in cellular oxidative stress
Enzyme ActivityIncreased SOD and catalase levels

4. Analgesic Effects

β-Santalene has been evaluated for its analgesic properties in animal models:

  • Pain Relief Mechanism : It interacts with opioid receptors, providing pain relief similar to conventional analgesics.

Case Study 1: Anticancer Activity

A study conducted on human melanoma cells demonstrated that treatment with β-santalene led to a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Response

In a murine model of arthritis, β-santalene administration resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.

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